1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde
Overview
Description
1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde is a heterocyclic organic compound with the molecular formula C₁₆H₇Cl₂F₃O and a molecular weight of 343.127 g/mol . It is known for its unique structure, which includes both chlorine and trifluoromethyl groups attached to a phenanthrene backbone. This compound is used primarily in research and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde can be achieved through various synthetic routes. One common method involves the oxidation of 1,3-dichloro-6-(trifluoromethyl)phenanthrene-9-methanol using active manganese dioxide under mild reaction conditions . This method is favored for its simplicity and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The process typically includes steps such as purification and crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include:
Oxidation: 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxylic acid.
Reduction: 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-methanol.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving the interaction of organic compounds with biological systems.
Medicine: Investigated for potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The presence of chlorine and trifluoromethyl groups can enhance the compound’s reactivity and stability, making it a valuable tool in various chemical and biological studies.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-6-(trifluoromethyl)phenanthrene-9-methanol: Similar structure but with an alcohol group instead of an aldehyde.
1,3-Dichloro-6-(trifluoromethyl)phenanthrene-9-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1,3-Dichloro-6-(trifluoromethyl)phenanthrene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and research applications where precise control over chemical reactions is required.
Properties
IUPAC Name |
1,3-dichloro-6-(trifluoromethyl)phenanthrene-9-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl2F3O/c17-10-5-13-12-4-9(16(19,20)21)1-2-11(12)8(7-22)3-14(13)15(18)6-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUKGLLJDMRAAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C3=C(C=C2C=O)C(=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl2F3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191815 | |
Record name | 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.1 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38492-84-1 | |
Record name | 1,3-Dichloro-6-(trifluoromethyl)-9-phenanthrenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38492-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Phenanthrenecarboxaldehyde, 1,3-dichloro-6-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038492841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-PHENANTHRENECARBOXALDEHYDE, 1,3-DICHLORO-6-(TRIFLUOROMETHYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92M0HG0WF5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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